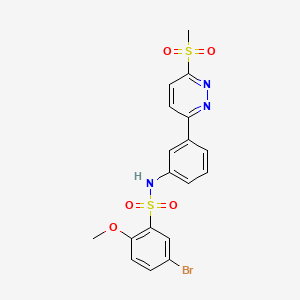![molecular formula C7H11ClO2S B2517217 (1R,2R,4S)-双环[2.2.1]庚烷-2-磺酰氯 CAS No. 1354351-70-4](/img/structure/B2517217.png)
(1R,2R,4S)-双环[2.2.1]庚烷-2-磺酰氯
描述
(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable framework. The sulfonyl chloride functional group attached to the bicyclic structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
科学研究应用
(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of AT20679 is the nuclear factor of activated T-cells 2 (NFATc2) . NFATc2 is a transcription factor that plays a crucial role in the immune response and development of organs and tissues .
Mode of Action
AT20679 interacts with its target by suppressing the activity of calcineurin, a protein phosphatase that dephosphorylates NFATc2 . This suppression results in a decrease in NFATc2 expression levels . The decrease in NFATc2 expression levels is associated with the inhibition of the growth of glioblastoma stem cells .
Biochemical Pathways
It is known that the compound’s action on nfatc2 can influence multiple cellular processes, including cell proliferation and differentiation, immune response, and apoptosis
Result of Action
The action of AT20679 results in the suppression of the proliferation of glioblastoma stem cells . This is achieved through the inhibition of NFATc2 expression, which is associated with cell growth and survival . The compound’s action thus has potential therapeutic implications in the treatment of glioblastoma, a type of brain cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane scaffold.
Functionalization: The introduction of the sulfonyl chloride group is achieved through the reaction of the bicyclo[2.2.1]heptane derivative with chlorosulfonic acid or thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of (1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions:
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).
Reduction: Reducing agents (lithium aluminum hydride), solvent (ether), temperature (0-25°C).
Oxidation: Oxidizing agents (potassium permanganate), solvent (water), temperature (room temperature).
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
相似化合物的比较
Similar Compounds
(1R,4S)-Bicyclo[2.2.1]hept-2-ene-2,3-diol: Another bicyclic compound with different functional groups, used in different synthetic applications.
Bicyclo[2.2.1]heptane-1-carboxylates: Compounds with a carboxylate group, used in asymmetric synthesis and catalysis.
Uniqueness
(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the development of a wide range of chemical and pharmaceutical products.
属性
IUPAC Name |
(1R,2R,4S)-bicyclo[2.2.1]heptane-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQXFQXMGLMKEQ-RRKCRQDMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1C[C@H]2S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354351-70-4 | |
| Record name | rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2517134.png)
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/new.no-structure.jpg)
![1-(4-chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2517140.png)
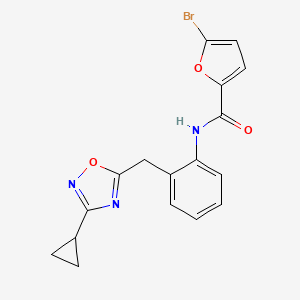
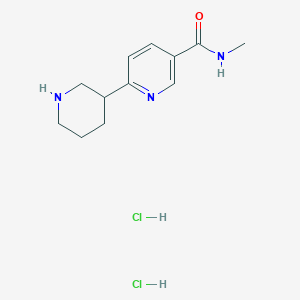
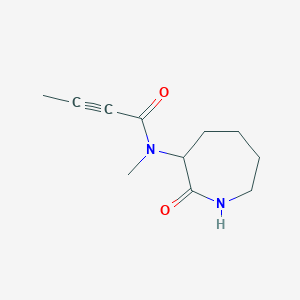
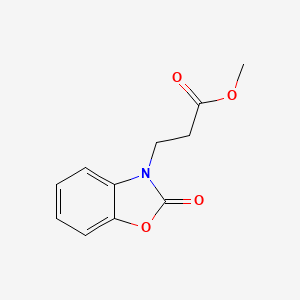
![N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2517147.png)
![4-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine dihydrochloride](/img/structure/B2517148.png)
![2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B2517149.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2517150.png)
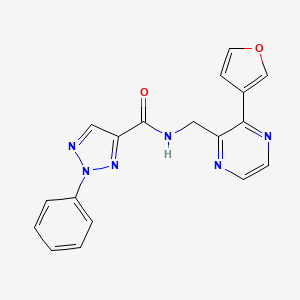
![1-Phenyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2517155.png)
